molecular formula C12H15ClN2OS B12116789 4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- CAS No. 91766-97-1

4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-

Cat. No.: B12116789
CAS No.: 91766-97-1
M. Wt: 270.78 g/mol
InChI Key: ZHJQPLHOAYYVTI-UHFFFAOYSA-N
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Description

4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- is a heterocyclic compound that contains a thiazine ring. Thiazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazin-2-amine derivatives typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes include:

    Cyclization of thioamides with α-haloketones: This method involves the reaction of thioamides with α-haloketones in the presence of a base.

    Condensation reactions: Condensation of amines with carbonyl compounds followed by cyclization.

Industrial Production Methods

Industrial production methods for thiazine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance the reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazin-2-amine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the thiazine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Reduced thiazine derivatives: Formed from reduction reactions.

    Substituted thiazine derivatives: Formed from substitution reactions.

Scientific Research Applications

4H-1,3-Thiazin-2-amine derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: Used as scaffolds for the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: Studied for their interactions with biological targets such as enzymes and receptors.

    Agriculture: Used as pesticides and herbicides due to their biological activity.

    Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazin-2-amine derivatives depends on their specific structure and target. Generally, these compounds interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism involves binding to the active site of the target, altering its function.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Thiazine: A parent compound with similar structural features.

    Benzothiazine: Contains a benzene ring fused to the thiazine ring.

    Phenothiazine: A tricyclic compound with a thiazine ring fused to two benzene rings.

Uniqueness

4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- is unique due to the presence of specific substituents on the thiazine ring, which can significantly influence its chemical reactivity and biological activity. The chloro, methoxy, and methyl groups contribute to its distinct properties compared to other thiazine derivatives.

Properties

CAS No.

91766-97-1

Molecular Formula

C12H15ClN2OS

Molecular Weight

270.78 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

InChI

InChI=1S/C12H15ClN2OS/c1-8-6-10(11(16-2)7-9(8)13)15-12-14-4-3-5-17-12/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

ZHJQPLHOAYYVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC2=NCCCS2

Origin of Product

United States

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